molecular formula C29H24N4O3S B2900924 1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone CAS No. 956247-50-0

1-(5-(furan-2-yl)-1'-phenyl-3'-(thiophen-2-yl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-methoxy-2-phenylethanone

Cat. No.: B2900924
CAS No.: 956247-50-0
M. Wt: 508.6
InChI Key: LARRKLPPKNRQSX-UHFFFAOYSA-N
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Description

This compound is a heterocyclic bipyrazole derivative featuring a fused pyrazole core substituted with furan, thiophene, phenyl, and methoxy groups. Its molecular formula is C₂₆H₂₂N₄O₂S (inferred from structural analogs in –20), with a molecular weight of approximately 466.5 g/mol (calculated).

Properties

IUPAC Name

1-[5-(furan-2-yl)-3-(1-phenyl-3-thiophen-2-ylpyrazol-4-yl)-3,4-dihydropyrazol-2-yl]-2-methoxy-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H24N4O3S/c1-35-28(20-10-4-2-5-11-20)29(34)33-24(18-23(30-33)25-14-8-16-36-25)22-19-32(21-12-6-3-7-13-21)31-27(22)26-15-9-17-37-26/h2-17,19,24,28H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARRKLPPKNRQSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=CC=CC=C1)C(=O)N2C(CC(=N2)C3=CC=CO3)C4=CN(N=C4C5=CC=CS5)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Antitumoral and Antiviral Properties

Recent studies indicate that bipyrazole derivatives exhibit significant antitumoral and antiviral activities. For instance, compounds with similar structural features have been shown to inhibit tubulin polymerization, a mechanism crucial for cancer cell proliferation . The incorporation of various functional groups allows for the tuning of biological properties, enhancing the efficacy against specific targets.

Antibacterial Activity

The compound has also been evaluated for its antibacterial activity . Research indicates that derivatives of this class exhibit potent activity against bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10.1 to 62.4 µM . This suggests potential applications in developing new antibacterial agents.

Material Science Applications

The unique structural characteristics of this compound allow it to serve as a valuable scaffold in material science. Its ability to form complexes with metals could lead to applications in catalysis or as precursors for advanced materials. The presence of heteroatoms like sulfur and nitrogen enhances its interaction with various substrates.

Case Study 1: Antitumoral Activity Assessment

A study investigated the antitumoral effects of various bipyrazole derivatives including this compound. Results indicated that subtle modifications in the phenyl moiety significantly influenced biological activity, with some derivatives demonstrating IC50 values in the low micromolar range against cancer cell lines .

Case Study 2: Antibacterial Efficacy

Another research focused on the antibacterial properties of related compounds. The findings showed that certain derivatives exhibited bactericidal effects comparable to established antibiotics like ciprofloxacin, indicating their potential as alternative therapeutic agents against resistant bacterial strains .

Comparison with Similar Compounds

Key Observations :

  • Thiophene vs.
  • Methoxy vs. Piperidine/Morpholino: The target compound’s methoxy group may limit solubility compared to piperidine/morpholino-substituted analogs (), which exhibit enhanced bioavailability .
  • Biological Activity : Imidazole-oxadiazole hybrids () show explicit antimicrobial properties, suggesting that the target compound’s thiophene-furan system could similarly interact with microbial enzymes .

Hydrogen Bonding and Packing Patterns

  • Hydrogen Bonding: Thiophene’s sulfur and furan’s oxygen act as hydrogen-bond acceptors, while the pyrazole N–H group serves as a donor. This is consistent with Etter’s rules for supramolecular assembly .
  • Packing: Morpholino analogs () exhibit layered packing due to π-stacking of aromatic rings, a feature likely shared by the target compound .

Q & A

Basic: What synthetic methodologies are commonly used to prepare this bipyrazole-based compound?

The synthesis typically involves multi-step reactions starting with hydrazine derivatives and α,β-unsaturated ketones. Key steps include:

  • Cyclocondensation : Reacting hydrazine hydrate with a diketone precursor in glacial acetic acid under reflux (4–6 hours) to form the pyrazole core .
  • Functionalization : Introducing thiophene and furan substituents via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, requiring catalysts like Pd(PPh₃)₄ and anhydrous solvents (e.g., THF) .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .

Advanced: How can solvent selection and reaction kinetics be optimized to minimize byproduct formation during synthesis?

  • Solvent polarity : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates and reduce side reactions like oxidation of thiophene .
  • Temperature gradients : Employ a stepwise heating protocol (e.g., 60°C → 100°C) to control exothermic cyclization steps and prevent decomposition .
  • Real-time monitoring : Utilize in situ FT-IR or HPLC to track reaction progress and terminate reactions at >90% conversion .

Basic: Which analytical techniques are essential for structural validation and purity assessment?

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and diastereomeric ratios (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • HR-MS : High-resolution mass spectrometry for exact mass verification (e.g., [M+H]⁺ ion matching theoretical values within 2 ppm error) .
  • X-ray crystallography : Resolve stereochemical ambiguities in the bipyrazole system, if single crystals are obtainable .

Advanced: How can discrepancies in biological activity data across studies be systematically addressed?

  • Standardized assays : Use cell lines with consistent passage numbers and ATP-based viability assays (e.g., CellTiter-Glo®) to minimize inter-lab variability .
  • Degradation controls : Implement continuous cooling (4°C) during bioassays to stabilize the compound against thermal decomposition .
  • Meta-analysis : Compare IC₅₀ values across publications using standardized normalization against reference compounds (e.g., doxorubicin for cytotoxicity) .

Basic: What structural features contribute to the compound’s potential pharmacological activity?

  • Heterocyclic motifs : The thiophene and furan rings enhance π-π stacking with enzyme active sites (e.g., kinase targets) .
  • Methoxy group : Increases lipophilicity (logP ~3.2), improving blood-brain barrier permeability .
  • Bipyrazole core : Stabilizes intermolecular hydrogen bonds with residues like Asp86 in COX-2 .

Advanced: Which computational strategies predict binding affinities and metabolic stability?

  • Molecular docking : Use AutoDock Vina with crystal structures (PDB: 1CX2) to simulate interactions with cyclooxygenase-2 .
  • DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict reactivity toward electrophilic agents .
  • ADMET prediction : SwissADME or pkCSM to estimate hepatic clearance (e.g., CYP3A4-mediated oxidation) and toxicity thresholds .

Advanced: How can synthetic challenges like low diastereoselectivity be resolved?

  • Chiral auxiliaries : Introduce (R)-BINOL-derived catalysts to enforce enantiomeric excess (>80%) during cyclization .
  • Dynamic kinetic resolution : Use Pd/C in supercritical CO₂ to shift equilibrium toward the desired diastereomer .
  • Crystallization-induced asymmetry : Seed reactions with enantiopure crystals to bias nucleation .

Basic: What precautions are necessary for handling and storing this compound?

  • Light sensitivity : Store in amber vials under argon at –20°C to prevent photodegradation of the furan ring .
  • Moisture control : Use molecular sieves (3Å) in solvent stocks to avoid hydrolysis of the methoxy group .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before incineration to prevent sulfur oxide emissions .

Advanced: What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

  • Thiophene activation : The electron-rich thiophene directs electrophilic attack to the 5-position, confirmed by Hammett σ⁺ values (ρ = –1.2) .
  • Solvent effects : Protic solvents (e.g., ethanol) stabilize transition states via hydrogen bonding, accelerating substitution rates by 2-fold .
  • Leaving group influence : Tosylates outperform mesylates in SNAr reactions due to superior leaving-group ability (βLG = 0.78) .

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